6-(methoxymethyl)-2-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethyl)-2-methyl-4-pyrimidinol typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-pyrimidinol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-(Methoxymethyl)-2-methyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
6-(Methoxymethyl)-2-methyl-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)-2-methyl-4-pyrimidinol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes involved in pyrimidine metabolism. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets are still under investigation, but its structural similarity to other pyrimidine derivatives suggests potential roles in cellular processes .
Comparison with Similar Compounds
2-Methyl-4-pyrimidinol: Lacks the methoxymethyl group, making it less versatile in chemical reactions.
6-Methyl-2,4-pyrimidinediol:
4-Methoxy-2-methylpyrimidine: Similar structure but with different functional groups, leading to different chemical and biological properties
Uniqueness: 6-(Methoxymethyl)-2-methyl-4-pyrimidinol is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxymethyl group allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-(methoxymethyl)-2-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJBACRSCZJCMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.